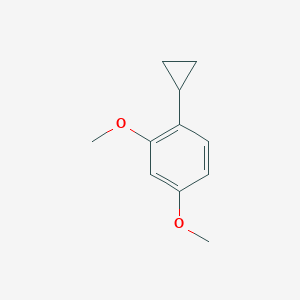
1-Cyclopropyl-2,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2,4-Dimethoxybenzol ist eine organische Verbindung, die durch einen Benzolring gekennzeichnet ist, der mit zwei Methoxygruppen und einer Cyclopropylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Cyclopropyl-2,4-Dimethoxybenzol kann durch Friedel-Crafts-Alkylierung synthetisiert werden, ein gängiges Verfahren zur Einführung von Alkylgruppen in aromatische Ringe. Die Reaktion beinhaltet die Verwendung von Cyclopropylchlorid und 2,4-Dimethoxybenzol in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3) . Die Reaktion findet typischerweise unter wasserfreien Bedingungen statt, um die Hydrolyse des Katalysators zu verhindern.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 1-Cyclopropyl-2,4-Dimethoxybenzol nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Friedel-Crafts-Alkylierungsprozesses beinhalten. Dies würde eine sorgfältige Kontrolle der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Cyclopropyl-2,4-Dimethoxybenzol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Der aromatische Ring kann unter bestimmten Bedingungen reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Reagenzien wie Brom (Br2) in Gegenwart eines Lewis-Säure-Katalysators für die Bromierung.
Hauptprodukte:
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von Cyclohexanderivaten.
Substitution: Bildung von bromierten oder nitrierten Derivaten, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2,4-Dimethoxybenzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Potenzieller Einsatz bei der Untersuchung der Auswirkungen von Cyclopropylgruppen auf die biologische Aktivität.
Medizin: Untersucht auf seine potenziellen pharmakologischen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und Polymere eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-Cyclopropyl-2,4-Dimethoxybenzol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seinen aromatischen Ring und seine Substituenten. Die Methoxygruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, während die Cyclopropylgruppe die Gesamt-Reaktivität und Stabilität der Verbindung beeinflussen kann. Die beteiligten Wege umfassen elektrophilen aromatischen Austausch und nucleophilen aromatischen Austausch, abhängig von den Reaktionsbedingungen .
Ähnliche Verbindungen:
- 1,2-Dimethoxybenzol (Veratrol)
- 1,3-Dimethoxybenzol
- 1,4-Dimethoxybenzol
Vergleich: 1-Cyclopropyl-2,4-Dimethoxybenzol ist aufgrund der Gegenwart der Cyclopropylgruppe einzigartig, die im Vergleich zu seinen Dimethoxybenzolkollegen unterschiedliche sterische und elektronische Effekte vermittelt.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2,4-dimethoxybenzene involves its interaction with molecular targets through its aromatic ring and substituents. The methoxy groups can participate in hydrogen bonding and other interactions, while the cyclopropyl group can influence the compound’s overall reactivity and stability. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dimethoxybenzene (Veratrole)
- 1,3-Dimethoxybenzene
- 1,4-Dimethoxybenzene
Comparison: 1-Cyclopropyl-2,4-dimethoxybenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to its dimethoxybenzene counterparts.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-cyclopropyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-12-9-5-6-10(8-3-4-8)11(7-9)13-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
UQZXNUWCWFXFPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


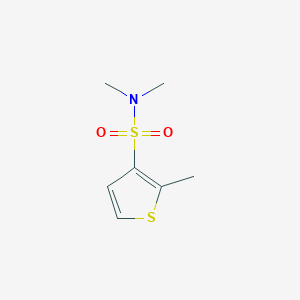
![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
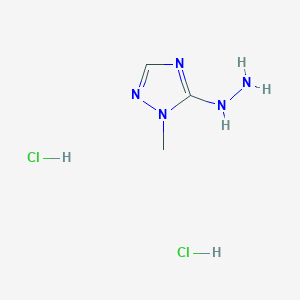
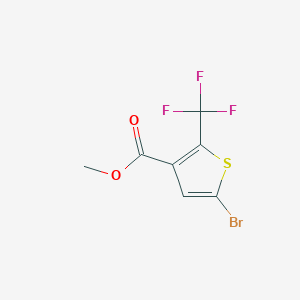
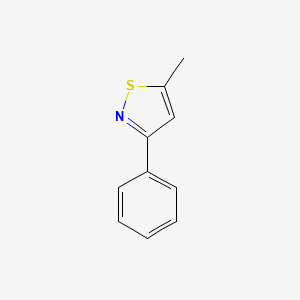
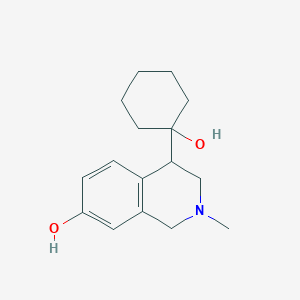

![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)

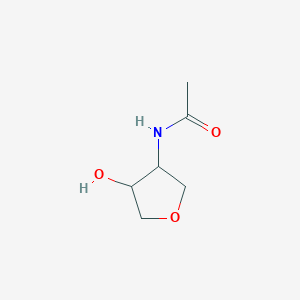

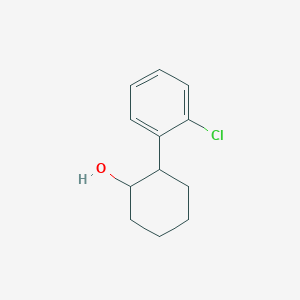
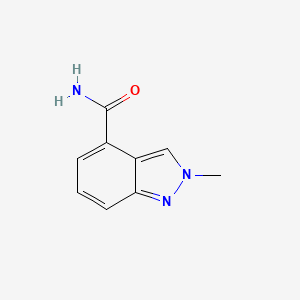
![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
